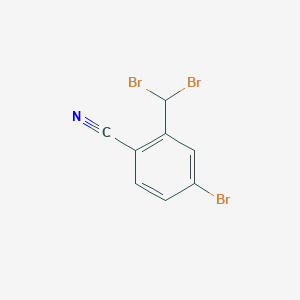

4-Bromo-2-(dibromomethyl)benzonitrile

Description

Contextualization of Halogenated Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry

Halogenated benzonitrile derivatives are a significant class of compounds in modern organic chemistry, primarily serving as versatile intermediates in the synthesis of more complex molecules. innospk.comorientjchem.org The benzonitrile unit itself is a useful synthon; the nitrile group is a strong electron-withdrawing group and can be chemically transformed into various other functional groups, including amines, carboxylic acids, and amides. innospk.com

The addition of halogen substituents to the benzene (B151609) ring introduces further reactivity and modifies the electronic properties of the molecule. researchgate.net For instance, the bromine atom in compounds like 4-Bromo-2-(trifluoromethyl)benzonitrile can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. innospk.com The position of the halogen and nitrile groups influences the reactivity and regioselectivity of subsequent reactions due to steric and electronic effects. orientjchem.orgresearchgate.net This class of compounds forms the basis for the synthesis of many pharmaceuticals, agrochemicals, and materials such as phthalocyanine (B1677752) dyes. orientjchem.orgresearchgate.net The development of novel synthetic methods, including visible-light-mediated halogenations, continues to expand the toolkit for creating these valuable molecules. rsc.org

Significance of Polyhalogenated Organic Molecules as Advanced Synthetic Intermediates

Polyhalogenated organic molecules, which contain multiple halogen atoms, are crucial as advanced intermediates in organic synthesis. The presence of more than one halogen provides multiple reaction sites, enabling sequential and diverse functionalization. This allows for the construction of complex molecular architectures from a relatively simple starting material. For example, the dibromomethyl group (-CHBr₂) on 4-Bromo-2-(dibromomethyl)benzonitrile is a precursor to an aldehyde group through hydrolysis, or it can participate in olefination reactions.

The reactivity of polyhalogenated compounds makes them indispensable for building blocks in medicinal chemistry and materials science. rsc.org The controlled, stepwise substitution of different halogen atoms (if they are different, e.g., one bromine and one chlorine) can be achieved by exploiting their varying reactivities, offering a strategic advantage in multi-step syntheses. Furthermore, polyhalogenation can significantly influence the physical and biological properties of a molecule, including its lipophilicity and metabolic stability, which is a key consideration in drug design.

Overview of Academic Research Trajectories for this compound and Related Chemical Architectures

Specific academic research focusing exclusively on the synthesis and reactivity of this compound is limited in publicly available literature. The compound is primarily available as a commercial building block. chemscene.comchemscene.com However, the research trajectory for this compound can be inferred from established synthetic methodologies for structurally similar molecules.

A plausible synthetic route to this compound starts from 4-Bromo-2-methylbenzonitrile (B1267194). nih.gov The dibromomethyl group can be installed via a radical bromination of the methyl group, a common transformation in organic synthesis. This reaction typically uses a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. A similar method is used to synthesize the related 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile. rsc.org

Research on related architectures, such as other substituted benzonitriles, is extensive. orientjchem.orgresearchgate.net These studies often explore their utility in cycloaddition reactions rsc.org, their application as precursors to bioactive molecules, and the development of efficient, green synthetic protocols. rsc.orgrsc.org For example, the synthesis of 4-Bromo-2-(bromomethyl)benzonitrile has been documented, highlighting its role as a useful synthetic intermediate. biosynth.com

Scope of the Academic Review Focusing on Synthesis, Reactivity, and Methodological Contributions

An analysis of the compound's structural features and how they inform its potential reactivity.

A discussion of the likely synthetic pathways for its preparation based on standard organic chemistry transformations and literature precedents for analogous compounds.

An exploration of its potential applications in organic synthesis as a polyfunctional building block, highlighting the reactivity of the nitrile, aromatic bromo, and dibromomethyl functional groups.

The article aims to provide a comprehensive chemical context for this compound, contributing to a deeper understanding of its value in methodological and synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(dibromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKXVIUWRLATDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Dibromomethyl Benzonitrile

Strategic Design of Synthetic Routes to Halogenated Benzonitrile (B105546) Scaffolds

Halogenated benzonitriles are valuable intermediates in the manufacturing of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. medcraveonline.com The strategic design of their synthetic routes is crucial for efficient and selective production. Key approaches include the direct halogenation of a pre-existing benzonitrile molecule or the construction of the nitrile functionality onto a halogenated aromatic precursor.

Precursor Selection and Initial Aromatic Functionalization Approaches

The synthesis of 4-Bromo-2-(dibromomethyl)benzonitrile logically begins with the preparation of a stable, functionalized precursor, 4-Bromo-2-methylbenzonitrile (B1267194). This intermediate contains the core aromatic structure with the correct substitution pattern for subsequent modification.

The intermediate 4-Bromo-2-methylbenzonitrile (CAS No: 67832-11-5) serves as the foundational molecule for the subsequent benzylic bromination. sigmaaldrich.comnih.gov A common and effective method for its synthesis is the Sandmeyer reaction, starting from 2-amino-5-bromotoluene (3-bromo-4-aminotoluene).

The process begins with the diazotization of the amino group on 3-bromo-4-aminotoluene. The amine is dissolved in a strong acid, such as hydrochloric acid, and cooled to a low temperature (typically 0–5 °C). chemicalbook.com A solution of sodium nitrite (B80452) (NaNO₂) is then added slowly to form a diazonium salt. This intermediate is subsequently treated with a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). researchgate.net The diazonium group is replaced by a nitrile group, yielding the target 4-Bromo-2-methylbenzonitrile. The product is then isolated and purified, often through extraction and silica (B1680970) gel chromatography. chemicalbook.com

Table 1: Key Reagents in the Synthesis of 4-Bromo-2-methylbenzonitrile via Sandmeyer Reaction

| Reagent | Role |

| 3-Bromo-4-aminotoluene | Starting material |

| Hydrochloric Acid (HCl) | Solvent and acid catalyst for diazotization |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Copper(I) Cyanide (CuCN) | Catalyst and source of cyanide |

| Potassium Cyanide (KCN) | Source of cyanide |

Achieving the correct placement of the bromine atom on the benzonitrile scaffold is a critical aspect of the synthesis, governed by the principles of electrophilic aromatic substitution. When starting with 2-methylbenzonitrile, the regioselectivity of bromination is directed by the two existing substituents: the methyl group (–CH₃) and the cyano group (–CN).

The methyl group is an activating, ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the cyano group is a strongly deactivating, meta-director due to its electron-withdrawing nature. The bromine atom is introduced at the C4 position, which is para to the activating methyl group and meta to the deactivating cyano group. This outcome represents a synergistic alignment of the directing effects of both groups, leading to a high degree of regioselectivity for the desired 4-bromo isomer. The use of specific brominating agents like N-Bromosuccinimide (NBS) in the presence of a catalyst can further enhance this selectivity. nih.govresearchgate.net

Benzylic Dibromination Techniques for the Formation of the –CHBr₂ Moiety

The final key transformation in the synthesis of this compound is the conversion of the methyl group of the precursor into a dibromomethyl group (–CHBr₂). This is typically achieved through a free-radical halogenation reaction at the benzylic position. libretexts.org

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light. wikipedia.orgrsc.org

The initiator generates a small number of bromine radicals (Br•) from the reaction of NBS with trace amounts of HBr. libretexts.org A bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 4-Bromo-2-methylbenzonitrile. This step is favorable because the resulting benzylic radical is stabilized by resonance with the adjacent benzene (B151609) ring. libretexts.orgyoutube.com This benzylic radical then reacts with a molecule of Br₂, which is present in low concentration, to form the brominated product and another bromine radical, thus propagating the chain reaction. chadsprep.com Using NBS is advantageous because it maintains a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

To achieve the desired dibromination, yielding the –CHBr₂ group rather than a monobrominated (–CH₂Br) or tribrominated (–CBr₃) product, careful optimization of the reaction conditions is essential. The primary factor is the stoichiometry of the reagents.

Stoichiometry: To introduce two bromine atoms, at least two molar equivalents of NBS must be used relative to the 4-Bromo-2-methylbenzonitrile substrate. Using a slight excess of NBS can help ensure the reaction goes to completion.

Solvent: The reaction is typically carried out in an anhydrous, non-polar solvent, such as carbon tetrachloride (CCl₄), which facilitates the radical pathway and prevents hydrolysis of the product. wikipedia.org

Initiator Concentration: The amount of radical initiator (e.g., AIBN) must be sufficient to start the chain reaction but not so high as to cause unwanted side reactions.

Temperature and Reaction Time: The reaction mixture is usually refluxed to provide the thermal energy needed for radical formation. rsc.org The reaction time must be monitored to allow for the formation of the dibrominated product while minimizing the formation of the tribrominated byproduct.

Controlling these parameters allows for the selective synthesis of this compound.

Table 2: Factors for Optimization of Selective Dibromination

| Parameter | Influence on Reaction | Optimal Condition for Dibromination |

| NBS Equivalents | Determines the degree of bromination. | ~2.2 equivalents |

| Solvent | Affects solubility and reaction pathway. | Anhydrous, non-polar (e.g., CCl₄) wikipedia.org |

| Initiator | Starts the radical chain reaction. | Catalytic amount (e.g., AIBN, Benzoyl Peroxide) rsc.org |

| Energy Input | Provides activation energy for initiation. | Reflux temperature or UV irradiation wikipedia.org |

| Reaction Time | Controls the extent of conversion. | Monitored to maximize dibromo product |

Control of Selectivity in Multifunctionalized Aromatic Systems

The synthesis of this compound from its logical precursor, 4-bromo-2-methylbenzonitrile, presents a significant challenge in regioselectivity. The primary goal is to achieve dibromination of the benzylic methyl group while preventing competitive electrophilic substitution on the aromatic ring. The aromatic ring is substituted with a deactivating bromo group and a strongly deactivating, meta-directing cyano group. While these groups reduce the ring's reactivity towards electrophiles, the forcing conditions often required for benzylic halogenation can still lead to undesired side products.

The classic method for benzylic bromination is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. scientificupdate.com However, a key issue is controlling the degree of bromination and avoiding reaction at other sites. scientificupdate.com Over-zealous radical reactions can lead to a mixture of mono-, di-, and tri-brominated products. scientificupdate.com

Modern methodologies have introduced catalytic systems that offer superior control. Lewis acids have been shown to efficiently catalyze benzylic bromination while suppressing the competing aromatic ring bromination that is often promoted by Brønsted acids. nih.gov For instance, zirconium(IV) chloride (ZrCl4) has demonstrated excellent catalytic activity for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under mild conditions. scientificupdate.comnih.gov This approach proceeds via a radical generation pathway, which is confirmed by the observation that the reaction is accelerated by light and does not proceed in the dark. nih.gov The use of such catalysts allows for selective functionalization of the methyl group on an already substituted aromatic ring.

Furthermore, the choice of brominating agent and reaction conditions plays a crucial role. Zeolite catalysts have been investigated for their ability to impart shape selectivity in aromatic brominations, favoring the formation of para-isomers in electrophilic substitutions. google.comnih.govresearchgate.net While the target reaction is a radical substitution, the principles of controlling selectivity by catalyst design are transferable. By carefully selecting the catalyst and brominating agent, chemists can direct the reaction towards the desired benzylic position on a complex, multifunctionalized arene.

| Reagent/Catalyst System | Primary Reaction Type | Selectivity Control Mechanism | Potential Outcome for 4-bromo-2-methylbenzonitrile | Reference |

|---|---|---|---|---|

| NBS / Radical Initiator (AIBN) | Radical Chain (Wohl-Ziegler) | Favors benzylic position over deactivated ring. Stoichiometry controls degree of bromination. | Formation of mono-, di-, and tribromomethyl derivatives possible. | scientificupdate.com |

| DBDMH / ZrCl₄ (Lewis Acid) | Lewis Acid-Catalyzed Radical | Catalyst promotes selective benzylic bromination and prevents competing ring bromination. | Efficient formation of the dibromomethyl group is expected. | scientificupdate.comnih.gov |

| Br₂ / Brønsted Acid | Electrophilic Aromatic Substitution | Promotes bromination of the aromatic ring. | Undesired ring bromination. | nih.gov |

| Br₂ / Zeolite Catalyst | Shape-Selective Electrophilic Substitution | Catalyst pores sterically direct bromination, typically to the para position. | Not directly applicable for benzylic bromination but illustrates control in aromatic systems. | nih.govresearchgate.net |

Alternative Approaches for Installing the Dibromomethyl Group via Functional Group Interconversions

Functional group interconversion (FGI) offers powerful alternative pathways for synthesizing complex molecules by transforming one functional group into another, often circumventing selectivity issues associated with direct methods. imperial.ac.uk For this compound, a key FGI strategy involves the transformation of a carbonyl group, specifically an aldehyde, into the target gem-dibromide.

This retrosynthetic approach identifies 4-bromo-2-formylbenzonitrile (B1289086) as a key intermediate. This aldehyde can, in turn, be synthesized from the corresponding 4-bromo-2-methylbenzonitrile via selective oxidation of the methyl group. The subsequent conversion of the formyl group to the dibromomethyl group is a well-established transformation. Common reagents for this step include phosphorus tribromide (PBr₃), phosphorus pentabromide (PBr₅), or milder systems such as triphenylphosphine (B44618) (PPh₃) in combination with carbon tetrabromide (CBr₄).

Another FGI route could start from a carboxylic acid. For example, the reductive bromination of a carboxylic acid to a benzyl (B1604629) bromide has been developed, offering an alternative to radical-based methods. organic-chemistry.org This suggests a pathway starting from 4-bromo-2-cyanobenzoic acid.

| Precursor Functional Group | Target Functional Group | Reagents and Conditions | Synthetic Pathway | Reference |

|---|---|---|---|---|

| -CHO (Aldehyde) | -CHBr₂ (Dibromomethyl) | PPh₃, CBr₄ in an inert solvent like CH₂Cl₂. | 4-Bromo-2-formylbenzonitrile → this compound | General FGI knowledge |

| -CH₃ (Methyl) | -CHO (Aldehyde) | Oxidizing agents (e.g., CrO₃, KMnO₄, or catalytic oxidation). Conditions must be controlled to avoid over-oxidation to carboxylic acid. | 4-Bromo-2-methylbenzonitrile → 4-Bromo-2-formylbenzonitrile | General FGI knowledge imperial.ac.uk |

| -COOH (Carboxylic Acid) | -CH₂Br (Bromomethyl) | Reductive bromination methods. | Potentially applicable for related transformations. | organic-chemistry.org |

Novel Catalytic and Continuous Flow Methodologies in Halogenation Processes

Recent advances in chemical synthesis have focused on developing safer, more efficient, and scalable processes. For hazardous reactions like halogenations, novel catalytic systems and continuous flow technology represent significant progress. rsc.org

Halogenations are often fast, highly exothermic, and can generate hazardous byproducts, making their scale-up in traditional batch reactors challenging. rsc.orgresearchgate.net Continuous flow chemistry addresses these issues by performing reactions in small-diameter tubes or microreactors. nih.gov This setup provides superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous material present at any given moment. rsc.orgrsc.org

For benzylic brominations, photochemical flow reactors are particularly advantageous. acs.orgorganic-chemistry.org These systems use light, often from simple and inexpensive sources like compact fluorescent lamps (CFLs), to initiate the radical reaction. organic-chemistry.org This eliminates the need for chemical radical initiators and allows for clean, highly selective transformations. A scalable flow protocol for benzylic bromination using NBS in acetonitrile (B52724) has been demonstrated, avoiding the use of hazardous chlorinated solvents like carbon tetrachloride. acs.orgorganic-chemistry.org The high surface-area-to-volume ratio in flow reactors ensures uniform light irradiation throughout the reaction mixture, leading to improved efficiency and selectivity compared to batch photochemical reactions. scispace.com

The combination of continuous flow with novel catalytic methods offers further benefits. For example, a system could be designed where a substrate stream is mixed with a bromine source (e.g., in-situ generated Br₂) and passed through a packed-bed reactor containing a solid-supported catalyst before entering a photochemical reaction zone. scientificupdate.com Such integrated systems can achieve high throughput and product purity, making them ideal for the industrial production of complex halogenated intermediates. acs.orgorganic-chemistry.org Flow technology also facilitates the safe handling of toxic and corrosive reagents like elemental halogens or hydrogen halides by generating and consuming them on demand. rsc.orgresearchgate.net

| Parameter | Traditional Batch Process | Continuous Flow Process | Advantage of Flow | Reference |

|---|---|---|---|---|

| Safety | Large volumes of hazardous reagents and potential for thermal runaway. | Small reactor volume, in-line quenching, and superior heat dissipation minimize risks. | Significantly enhanced process safety. | rsc.orgresearchgate.net |

| Heat Transfer | Limited by surface area of the vessel, risk of local hotspots. | High surface-area-to-volume ratio allows for efficient and rapid heat exchange. | Excellent control over reaction exotherms. | rsc.org |

| Mass Transfer | Mixing can be inefficient, especially in multiphase systems. | Enhanced mixing and mass transfer, particularly for gas-liquid reactions. | Improved reaction rates and selectivity. | rsc.org |

| Scalability | Scaling up can be non-linear and problematic. | Easily scaled by running the reactor for longer periods ("scaling out") or using larger reactors. | Predictable and linear scalability. | acs.orgorganic-chemistry.org |

| Photochemistry | Light penetration is limited in large vessels, leading to inefficient irradiation. | Small channel dimensions ensure intense and uniform irradiation. | Higher reaction efficiency and productivity. | organic-chemistry.orgscispace.com |

Applications of 4 Bromo 2 Dibromomethyl Benzonitrile As a Versatile Synthetic Building Block

Construction of Diversely Functionalized Aromatic Systems

The strategic placement of three distinct functional groups on the benzene (B151609) ring of "4-Bromo-2-(dibromomethyl)benzonitrile" allows for a programmed and selective functionalization of the aromatic system. The dibromomethyl group can be readily hydrolyzed to an aldehyde, providing a handle for a vast number of subsequent reactions. The aryl bromide is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into other functionalities or participate in cyclization reactions.

This multi-faceted reactivity enables the synthesis of a broad spectrum of substituted aromatic compounds. For instance, the aldehyde derived from the hydrolysis of the dibromomethyl group can undergo Wittig reactions, aldol (B89426) condensations, or reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds. Subsequently, the bromine atom can be substituted using Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkyl, or amino groups. This sequential functionalization provides a powerful tool for creating polysubstituted aromatic compounds with precise control over the substitution pattern.

Role in the Synthesis of Complex Heterocyclic Compounds

One of the most significant applications of "this compound" is in the synthesis of complex heterocyclic compounds. The proximate positioning of the dibromomethyl and nitrile groups facilitates intramolecular cyclization reactions, leading to the formation of various fused ring systems.

A prominent example is the synthesis of isoindolinones, a scaffold present in many biologically active molecules. The reaction of "this compound" with primary amines, followed by hydrolysis of the dibromomethyl group to an aldehyde and subsequent intramolecular cyclization, can yield N-substituted isoindolinones. The bromine atom on the isoindolinone core can then be further functionalized to create a library of diverse compounds.

Similarly, this versatile building block is instrumental in the synthesis of phthalonitriles, which are precursors to phthalocyanines. Treatment of "this compound" under conditions that promote the conversion of the dibromomethyl group into a second nitrile group can lead to the formation of substituted phthalonitriles. These can then undergo cyclotetramerization to produce highly functionalized phthalocyanines with potential applications in materials science and photodynamic therapy.

Precursor in the Generation of Advanced Organic Intermediates for Downstream Synthesis

"this compound" serves as a key precursor for a variety of advanced organic intermediates that are not readily accessible through other synthetic routes. The controlled transformation of its functional groups allows for the generation of tailored building blocks for more complex synthetic endeavors.

A critical intermediate that can be synthesized from "this compound" is 4-bromo-2-formylbenzonitrile (B1289086). mdpi.com This transformation is typically achieved through hydrolysis of the dibromomethyl group. 4-bromo-2-formylbenzonitrile is a valuable building block in its own right, serving as a precursor for the synthesis of isoquinolines and other heterocyclic systems through condensation and cyclization reactions. nih.govnbinno.com

Furthermore, the bromine atom can be converted to other functional groups, such as a boronic acid or an organotin moiety, via metal-halogen exchange or transition-metal-catalyzed borylation reactions. These transformations generate new intermediates with altered reactivity, expanding the synthetic utility of the original scaffold for a wider range of coupling reactions.

Utilization in Multi-Component Reactions and Cascade Processes

The reactivity of "this compound" makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade processes, which are highly efficient methods for building molecular complexity in a single synthetic operation. nih.govarkat-usa.org

In a hypothetical multi-component reaction, "this compound" could react with an amine and a nucleophile in a one-pot process. For example, the amine could first react with the dibromomethyl group (or the corresponding aldehyde after in situ hydrolysis), followed by an intramolecular cyclization involving the nitrile group, and a final intermolecular reaction with the nucleophile at the bromine position. Such a process would rapidly generate complex, poly-functionalized heterocyclic molecules.

Cascade reactions initiated by the transformation of one of the functional groups can also be envisioned. For instance, a reaction at the dibromomethyl group could trigger a sequence of intramolecular events, leading to the formation of multiple rings in a single, orchestrated process. While specific examples directly utilizing "this compound" in complex cascade reactions are not yet widely reported, the inherent reactivity of the molecule suggests significant potential in this area.

Methodological Advancements in Carbon-Carbon and Carbon-Heteroatom Bond Formations Using the Compound

The unique structural features of "this compound" have spurred methodological advancements in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both an electrophilic benzylic position (the dibromomethyl group) and a site for cross-coupling (the aryl bromide) allows for the investigation of novel and selective bond-forming strategies.

For carbon-carbon bond formation, the aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids or the Sonogashira reaction with terminal alkynes. rug.nl These reactions allow for the introduction of a wide range of carbon-based substituents onto the aromatic ring.

For carbon-heteroatom bond formation, the dibromomethyl group is a key reactive site. It can undergo nucleophilic substitution with a variety of heteroatom nucleophiles, such as amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are fundamental in the synthesis of a wide range of functionalized molecules. mdpi.com Furthermore, the aryl bromide can also be a site for carbon-heteroatom bond formation through reactions like the Buchwald-Hartwig amination.

Theoretical and Computational Studies on 4 Bromo 2 Dibromomethyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of 4-Bromo-2-(dibromomethyl)benzonitrile. These computational methods are instrumental in determining the distribution of electrons within the molecule and the energies of its molecular orbitals, which are fundamental to understanding its reactivity and spectroscopic properties.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is anticipated to be primarily localized on the π-system of the benzene (B151609) ring and the p-orbitals of the bromine substituents, which act as electron-donating groups through resonance. Conversely, the LUMO is expected to be centered on the π* orbitals of the nitrile group and the benzene ring, as the nitrile group is a strong electron-withdrawing group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to obtain optimized geometries and molecular orbital energies. nih.gov

Illustrative Data Table: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Primary Contribution |

| LUMO+1 | -0.85 | π* (Benzene Ring, Cyano Group) |

| LUMO | -1.54 | π* (Cyano Group, Benzene Ring) |

| HOMO | -7.21 | π (Benzene Ring), p (Bromine) |

| HOMO-1 | -7.89 | σ (C-Br), p (Bromine) |

| Note: These values are illustrative and represent typical energies obtained from DFT calculations for similar aromatic compounds. Actual values for this compound would require specific computation. |

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, intermediates, and transition states.

For instance, reactions such as nucleophilic substitution at the dibromomethyl carbon or electrophilic aromatic substitution on the benzene ring can be modeled. DFT calculations are employed to locate the transition state structures, which represent the highest energy point along the reaction coordinate. Characterization of the transition state involves vibrational frequency analysis, where a single imaginary frequency confirms the structure as a true saddle point on the potential energy surface. The activation energy, determined by the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. Such studies have been successfully applied to understand the mechanisms of bromination and other reactions in substituted benzenes. utexas.edu

Analysis of Intermolecular Interactions, Including Halogen Bonding and π-Stacking Phenomena

The bromine atoms in this compound play a significant role in its intermolecular interactions, particularly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole on the outermost portion of the halogen) and interacts with a nucleophile. nih.gov In this molecule, the bromine atoms of the dibromomethyl group and the one on the aromatic ring can act as halogen bond donors. The nitrogen atom of the nitrile group, with its lone pair of electrons, is an effective halogen bond acceptor. researchgate.netmdpi.com

Furthermore, the aromatic ring can participate in π-stacking interactions, where the π-electron clouds of adjacent molecules interact attractively. These interactions, along with halogen bonds, are crucial in determining the crystal packing and solid-state architecture of the compound. Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these non-covalent interactions.

Illustrative Data Table: Characteristics of Halogen Bonds

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Halogen Bond | C-Br | N≡C | 2.8 - 3.2 | 2 - 5 |

| Halogen Bond | C-Br | Br-C | 3.0 - 3.5 | 1 - 3 |

| π-Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | 1 - 4 |

| Note: The data presented are typical ranges for these types of interactions observed in similar molecular systems. |

Conformational Analysis and Stereoelectronic Effects Influencing Reactivity

The presence of the bulky dibromomethyl group at the ortho position to the nitrile group introduces significant steric hindrance, which governs the molecule's conformational preferences. Conformational analysis, typically performed using DFT calculations, involves rotating the dibromomethyl group around the C-C bond to identify the lowest energy conformers. The steric clash between the dibromomethyl group and the nitrile group will likely force the C-Br bonds to adopt specific staggered conformations to minimize repulsive interactions.

Stereoelectronic effects also play a critical role in reactivity. The orientation of the C-Br bonds relative to the π-system of the aromatic ring can influence the molecule's electronic properties. For example, hyperconjugation between the σ* orbitals of the C-Br bonds and the π-system can affect the electron density distribution and, consequently, the reactivity of the aromatic ring and the benzylic position.

Prediction of Spectroscopic Signatures and Chemical Reactivity using DFT Methods

DFT methods are widely used to predict various spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For this molecule, the calculations would account for the electron-withdrawing effects of the nitrile and bromine substituents, as well as the specific conformational arrangement, to provide theoretical spectra that can be compared with experimental data for structural verification. Relativistic effects may need to be considered for accurate prediction of the chemical shift of the carbon atom bonded to bromine. researchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be simulated through frequency calculations at the DFT level. The calculated vibrational frequencies and intensities correspond to the various bond stretching and bending modes within the molecule, such as the characteristic C≡N stretch and the C-Br stretches.

Chemical Reactivity: Conceptual DFT provides reactivity indices such as Fukui functions and dual descriptors, which can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these indices would likely indicate the benzylic carbon and the carbons of the aromatic ring as key reactive sites.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-CN | 118 |

| C-Br | 125 |

| C-CHBr₂ | 140 |

| Aromatic C | 130-135 |

| -CHBr₂ | 45 |

| Note: These are illustrative values based on typical shifts for substituted benzonitriles and brominated compounds. Precise prediction requires specific GIAO-DFT calculations. |

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. scribd.com A full analysis, including 1D (¹H and ¹³C) and 2D NMR experiments, would provide definitive evidence for the structure of 4-Bromo-2-(dibromomethyl)benzonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of unique proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methine proton of the dibromomethyl group.

Aromatic Region (δ 7.5-8.0 ppm): The benzene (B151609) ring contains three protons. Due to the substitution pattern, they would appear as distinct signals, likely multiplets or doublets, in the downfield region characteristic of aromatic compounds. nih.gov The electron-withdrawing nature of the nitrile and bromine substituents would shift these protons downfield.

Dibromomethyl Proton (δ ~7.0-7.5 ppm): The single proton on the dibromomethyl (-CHBr₂) group is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be significantly downfield due to the strong deshielding effect of the two adjacent bromine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals would be expected, corresponding to the six aromatic carbons, the nitrile carbon, and the dibromomethyl carbon. The effect of bromine substitution generally causes a downfield shift in the directly attached carbon. illinois.edu

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |

| -C≡N | N/A | ~117-120 | Characteristic range for nitrile carbons. researchgate.net |

| C-CN | N/A | ~110-115 | Quaternary carbon attached to the nitrile group. |

| C-CHBr₂ | N/A | ~135-140 | Quaternary carbon deshielded by the dibromomethyl group. |

| C-Br | N/A | ~125-130 | Carbon directly bonded to bromine. illinois.edu |

| Ar-H | ~7.5-8.0 (3H, m) | ~130-140 | Aromatic protons and carbons, with shifts influenced by substituents. |

| -CHBr₂ | ~7.0-7.5 (1H, s) | ~30-40 | Methine proton and carbon are heavily deshielded by two bromine atoms. |

Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₄Br₃N), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

The most distinctive feature in the mass spectrum of this compound would be the isotopic pattern created by the three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org A molecule containing three bromine atoms will therefore exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. beilstein-journals.org

Expected Isotopic Pattern for the Molecular Ion [C₈H₄Br₃N]⁺

| Ion | Relative Mass | Expected Relative Intensity | Contributing Isotopes |

| [M]⁺ | Base | 1 | (³ x ⁷⁹Br) |

| [M+2]⁺ | M + 2 | 3 | (² x ⁷⁹Br, ¹ x ⁸¹Br) |

| [M+4]⁺ | M + 4 | 3 | (¹ x ⁷⁹Br, ² x ⁸¹Br) |

| [M+6]⁺ | M + 6 | 1 | (³ x ⁸¹Br) |

Fragmentation Analysis: Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for benzyl (B1604629) halides include the loss of a halogen atom. ucla.edulibretexts.org For this compound, key fragmentation events would likely involve the sequential loss of bromine radicals (Br•) from the dibromomethyl group and the aromatic ring. nih.gov The formation of a stable benzyl-type cation is a common feature in the mass spectra of such compounds. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. illinois.edu For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. horiba.com

For this compound, the key functional groups are the nitrile group, the substituted benzene ring, the carbon-bromine bonds, and the C-H bonds.

Nitrile (C≡N) Stretch: A sharp, intense absorption is expected in the IR spectrum around 2220-2260 cm⁻¹. This is a highly characteristic peak for nitriles. researchgate.net

Aromatic Ring: C-H stretching vibrations for the aromatic protons are typically observed above 3000 cm⁻¹. rroij.com C=C in-ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. rroij.com

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibrations are found in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹.

Dibromomethyl Group: The C-H stretching of the methine proton would be observed around 2900-3000 cm⁻¹. The C-H bending and other vibrations associated with this group would appear in the fingerprint region. core.ac.uk

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Primary Technique |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | IR (strong, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | IR, Raman |

| Aliphatic C-H (-CHBr₂) | Stretch | 2900 - 3000 | IR, Raman |

| Carbon-Bromine (C-Br) | Stretch | 500 - 700 | IR, Raman |

X-ray Diffraction Studies for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous proof of its structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby assessing its purity. They are also invaluable for monitoring the progress of a chemical reaction. masterorganicchemistry.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS allows for the separation of components in a mixture and their individual identification based on their mass spectra. This technique would be highly effective for monitoring the bromination reaction used to synthesize the compound and for assessing the purity of the final product. researchgate.netnih.gov Selective detection methods can be employed for brominated aromatic compounds. acs.orgosti.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. simsonpharma.com For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective for purity analysis. researchgate.net This method is particularly useful for separating isomers or compounds with very similar polarities. nih.gov HPLC equipped with a photodiode array (PDA) detector would also provide UV spectral data, further aiding in peak identification.

Advanced Separation Techniques for Isolation and Purification of Synthetic Products

Following synthesis, the crude product of this compound must be isolated and purified. Standard and advanced separation techniques are employed to achieve high purity.

Crystallization/Recrystallization: This is a primary technique for purifying solid organic compounds. reachemchemicals.com The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The pure compound crystallizes out of the solution, while impurities remain dissolved. The choice of solvent is critical for effective purification.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. masterorganicchemistry.com The crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase.

Preparative HPLC: For achieving very high purity or for separating challenging mixtures of isomers, preparative HPLC can be used. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, allowing for the isolation of the pure compound. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of halogenated aromatic compounds traditionally relies on methods that are often environmentally taxing. Future research must prioritize the development of green chemistry alternatives for producing 4-Bromo-2-(dibromomethyl)benzonitrile, focusing on reducing hazardous waste and improving atom economy.

Current synthetic routes often involve radical bromination of 4-bromo-2-methylbenzonitrile (B1267194) using reagents like N-Bromosuccinimide (NBS) and a radical initiator, often in chlorinated solvents. Greener approaches could explore several avenues:

Catalytic Bromination: Utilizing catalytic systems that employ safer bromine sources. Oxidative bromination using alkali metal bromides (like KBr or NH₄Br) with an oxidant like hydrogen peroxide (H₂O₂) or Oxone® presents a more environmentally benign alternative to molecular bromine or traditional N-haloimides. tandfonline.comorganic-chemistry.org Vanadium-based catalysts, for instance, have shown high efficacy in promoting bromination with H₂O₂ under mild conditions. organic-chemistry.org

Solvent Selection: Replacing hazardous solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM) with greener alternatives is crucial. Ionic liquids or deep eutectic solvents could serve as recyclable reaction media that may also enhance catalytic activity. rsc.orgrsc.orgnih.gov Studies on the synthesis of benzonitriles have demonstrated that certain ionic liquids can act as a co-solvent, catalyst, and phase-separator, simplifying the process and eliminating the need for metal catalysts. rsc.orgnih.gov

Photochemical Methods: Light-induced reactions, particularly visible-light photoredox catalysis, offer a powerful method for C-H bond functionalization under mild conditions, potentially enabling more selective and efficient benzylic bromination with reduced energy consumption. researchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Parameter | Conventional Method (e.g., NBS/AIBN) | Potential Green Chemistry Approach |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | KBr or NH₄Br with an oxidant (e.g., H₂O₂) |

| Catalyst | Radical initiator (e.g., AIBN, BPO) | Transition metal catalyst (e.g., V₂O₅), Photoredox catalyst |

| Solvent | Chlorinated solvents (e.g., CCl₄, DCM) | Ionic Liquids, Deep Eutectic Solvents, Water, or solvent-free |

| Byproducts | Succinimide, residual initiator | Water, recyclable catalyst/solvent |

| Energy Input | Thermal heating (reflux) | Ambient temperature, visible light irradiation |

Exploration of Novel Reactivity Profiles and Catalytic Activation Strategies

The compound possesses three distinct reactive sites: the aryl bromide, the dibromomethyl group, and the nitrile. Future work should focus on selectively activating these sites using novel catalytic strategies to access new chemical space.

The dibromomethyl group is a masked aldehyde, while the aryl bromide is a handle for cross-coupling. The benzylic C-Br bonds are susceptible to nucleophilic substitution and can be activated to form benzylic radicals. nih.gov

Cooperative Catalysis: A promising strategy involves cooperative catalysis, where two different catalysts work in concert to enable a transformation not possible with either alone. For instance, a combination of a nucleophilic catalyst (like lutidine) and a photocatalyst could be used to generate a benzylic radical from the dibromomethyl group under mild conditions. nih.govacs.org This radical could then engage in various C-C bond-forming reactions.

Palladium-Catalyzed Transformations: While the aryl bromide is a classic substrate for palladium-catalyzed cross-coupling, the benzylic bromides can also be activated. Research has shown that benzylpalladium intermediates can be generated from benzylic halides, which can then participate in carbonylation, cross-coupling, or intramolecular cyclization reactions. rsc.org Exploring the selective activation of the C(sp³)-Br bonds over the C(sp²)-Br bond, or vice-versa, would be a significant research endeavor.

Photoredox/Nickel Dual Catalysis: This powerful combination has emerged as a key method for C(sp³)-H functionalization and cross-coupling. rsc.org An analogous strategy could be applied here. A photocatalyst could generate a radical from the benzylic position, which is then trapped by a nickel catalyst to participate in cross-coupling with various partners, including aryl halides or carboxylic acids. rsc.org

Table 2: Potential Catalytic Activation Strategies and Products

| Catalytic System | Targeted Functional Group | Reactive Intermediate | Potential Product Class |

|---|---|---|---|

| Photocatalysis + Nucleophilic Catalysis | Dibromomethyl Group | Benzylic Radical | Functionalized Benzylic Compounds |

| Palladium Catalysis | Aryl Bromide / Dibromomethyl | Aryl-Pd(II) / Benzyl-Pd(II) | Biaryls, Alkynylated Arenes, Carbonylated Products |

Integration into Automated Synthesis Platforms for High-Throughput Experimentation

To accelerate the discovery of optimal reaction conditions and new reactivity, this compound should be integrated into automated synthesis and high-throughput experimentation (HTE) workflows. nih.govchemrxiv.org These platforms allow for the rapid, parallel screening of hundreds of reaction parameters, such as catalysts, ligands, solvents, and temperatures. researchgate.netresearchgate.net

An automated platform could be programmed to explore transformations of the title compound. For example, optimizing a Suzuki coupling at the aryl bromide position while preserving the dibromomethyl group would be an ideal HTE problem. The system would dispense stock solutions of various boronic acids, palladium catalysts, phosphine (B1218219) ligands, and bases into a 96-well plate containing the substrate. sigmaaldrich.comwikipedia.org After reacting under controlled conditions, the platform's integrated analytics (e.g., LC-MS) would quantify the yield of the desired product, allowing for rapid data analysis to identify optimal conditions. nih.gov This approach dramatically reduces the time and resources required for reaction development compared to traditional one-at-a-time experimentation. mit.edu

Table 3: Hypothetical HTE Screening for a Suzuki Coupling Reaction

| Parameter | Variables Screened in Parallel (96-well plate format) |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃, No Ligand |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile (B52724) |

| Temperature | 80 °C, 100 °C, 120 °C |

Investigation of its Role in Supramolecular Assembly and Material Science Applications (Methodology Focus)

The presence of multiple bromine atoms and a nitrile group makes this compound an excellent candidate for crystal engineering and the design of novel supramolecular materials. nih.gov The key interactions to be explored are halogen bonds (Br···Br and Br···N) and hydrogen bonds (C-H···N, C-H···Br). nih.govnih.gov Halogen bonds are highly directional and have emerged as a powerful tool for constructing complex and functional solid-state architectures. nih.govacs.org

The methodological focus for this research would involve:

Co-crystallization Experiments: Systematically co-crystallizing this compound with a library of halogen and hydrogen bond acceptors and donors to form new multi-component crystals. nih.gov

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for elucidating the precise three-dimensional arrangement of molecules in the crystal lattice, allowing for the unambiguous identification and geometric characterization of supramolecular synthons.

Computational Analysis: Using Density Functional Theory (DFT) and other quantum chemical calculations to analyze and quantify the strength and nature of the observed intermolecular interactions, such as halogen and hydrogen bonds. rsc.org This provides insight into why certain packing motifs are preferred.

Property Measurement: Once novel crystalline materials are formed, their physical properties (e.g., thermal stability, optical properties, conductivity) would be investigated to correlate the supramolecular structure with material function. The nitrile group, in particular, is a known halogen bond acceptor, and its interplay with the bromine donors could lead to materials with interesting electronic properties. rsc.org

Table 4: Methodological Focus for Supramolecular Investigation

| Methodology | Objective | Key Information Gained |

|---|---|---|

| Co-crystallization Screening | Discover new crystalline phases and co-crystals. | Feasibility of forming stable multi-component materials. |

| Single-Crystal X-ray Diffraction | Determine the 3D molecular packing. | Identification of intermolecular synthons (e.g., Br···N halogen bonds). |

| Quantum Chemical Calculations | Analyze the energetics of non-covalent interactions. | Strength and directionality of halogen/hydrogen bonds. |

| Thermal/Spectroscopic Analysis | Evaluate material properties. | Correlation of supramolecular structure with function. |

Unexplored Transformations Leading to Highly Derivatized Benzonitrile (B105546) Analogues

The true value of a building block like this compound lies in its potential for conversion into a diverse array of more complex molecules. Many transformations remain unexplored and could lead to novel, highly functionalized benzonitrile analogues.

Conversion to the Dialdehyde: A key transformation would be the hydrolysis of the dibromomethyl group to an aldehyde, followed by a similar reaction at the aryl bromide position (e.g., via lithiation-formylation). This would yield a tricarbonyl arene, a highly versatile intermediate for condensation chemistry.

Sequential Cross-Coupling: A systematic exploration of sequential cross-coupling reactions, first at the more reactive aryl bromide position and subsequently at the benzylic positions (after conversion to a more suitable coupling partner), could generate complex, three-dimensional structures.

Nitrile Group Transformations: The nitrile group itself is a gateway to other functionalities. google.com It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles. Performing these transformations in concert with reactions at the bromo-substituents could yield a library of densely functionalized compounds.

Radical Cascade Reactions: Initiating a radical at the benzylic position could trigger intramolecular cascade reactions if a suitable radical acceptor is installed at the C4-position via cross-coupling, leading to complex polycyclic aromatic systems.

Table 5: Proposed Unexplored Transformations

| Functional Group Targeted | Proposed Reaction Type | Resulting Functional Group / Structure | Potential Application |

|---|---|---|---|

| Dibromomethyl Group | Hydrolysis (e.g., with AgNO₃/H₂O) | Aldehyde (-CHO) | Precursor for imines, Schiff bases, heterocycles |

| Aryl Bromide | Sonogashira Coupling | Aryl-alkyne | Building block for conductive polymers, APIs |

| Nitrile Group | Reduction (e.g., with LiAlH₄) | Aminomethyl (-CH₂NH₂) | Ligand synthesis, pharmaceutical intermediates |

Q & A

Q. How can researchers safely handle and store 4-bromo-2-(dibromomethyl)benzonitrile in laboratory settings?

Methodological Answer:

- Handling: Use chemical fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact, as brominated compounds may cause irritation .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) in cool (<25°C), dry environments. Separate from oxidizing agents and incompatible materials (e.g., strong bases) to prevent reactive hazards .

- Spill Management: Use spark-proof tools to collect solid residues. Dispose via licensed chemical waste facilities, adhering to local regulations for halogenated organics .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Bromination of Precursors: Start with 2-(dibromomethyl)benzonitrile (or analogs) and use brominating agents like (N-bromosuccinimide) in . Monitor reaction progress via TLC, targeting a yield of ~65–75% .

- Optimization: Adjust stoichiometry (1.2–1.5 eq. bromine source) and temperature (40–60°C). Purify via column chromatography (silica gel, hexane/EtOAc 8:2) to isolate the product .

- Alternative Routes: Direct dibromination of benzyl cyanide derivatives using in acetic acid, but this requires careful control to avoid over-bromination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- and NMR: Key peaks include aromatic protons (δ 7.3–7.5 ppm, doublets) and nitrile carbons (δ ~116 ppm). For example, in 4-bromo-2-(phenylthio)benzonitrile, adjacent substituents split signals (e.g., δ 7.53–7.44 ppm for aromatic protons) .

- FTIR: Confirm nitrile group via sharp stretch at ~2230 cm. Bromine substituents show C–Br stretches at 550–650 cm .

- Mass Spectrometry: ESI-MS in positive ion mode typically yields [M+H] peaks. High-resolution MS confirms molecular formula (e.g., ) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., halogen bonding, π-stacking) influence the solid-state structure and reactivity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve shortened halogen bonds (e.g., 3.05 Å vs. van der Waals radius sum of 3.35 Å). π-stacking between aromatic rings enhances electron donor-acceptor capabilities, stabilizing the crystal lattice .

- Reactivity Implications: Enhanced halogen bonding can direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by pre-organizing reactive sites .

Q. What computational methods are recommended to study electronic properties and reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311++G(d,p) to model charge distribution. Analyze electrostatic potential maps to identify electrophilic (bromine) and nucleophilic (nitrile) sites .

- Natural Bond Orbital (NBO) Analysis: Quantify charge transfer (e.g., LP(N)→σ*(Br–C) stabilization energy ~0.44 kcal/mol). This explains weak orbital contributions to halogen bonding .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., benzonitrile co-solvent) on reaction pathways using OPLS-AA force fields .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of brominated benzonitriles?

Methodological Answer:

- Purity Assessment: Compare DSC (Differential Scanning Calorimetry) thermograms with literature. For example, 4-bromo-2-chlorobenzonitrile has a reported mp of 67–68°C , but impurities can lower observed values.

- Reproducibility: Standardize recrystallization solvents (e.g., ethanol/water mixtures) and drying conditions (vacuum desiccation, 24h) .

- Interlab Validation: Collaborate with multiple labs to cross-verify data using identical synthesis and characterization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.